3-Amino-4-(dimethylamino)benzenesulfonamide
Description
3-Amino-4-(dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C8H13N3O2S It is a derivative of benzenesulfonamide, characterized by the presence of amino and dimethylamino groups on the benzene ring
Properties
IUPAC Name |
3-amino-4-(dimethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)8-4-3-6(5-7(8)9)14(10,12)13/h3-5H,9H2,1-2H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMXZQQFSAFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dimethylamino)benzenesulfonamide typically involves the introduction of amino and dimethylamino groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or other suitable reducing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Amino-4-(dimethylamino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N,N-dimethylbenzenesulfonamide
- 3-Amino-4-methylbenzenesulfonamide
- 4-Dimethylamino-N-phenylbenzenesulfonamide
Uniqueness
3-Amino-4-(dimethylamino)benzenesulfonamide is unique due to the presence of both amino and dimethylamino groups on the benzene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications compared to similar compounds .
Biological Activity
3-Amino-4-(dimethylamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₈H₁₃N₃O₂S
- Molecular Weight : 215.27 g/mol
This compound features an amino group and a dimethylamino group attached to a benzene ring, alongside a sulfonamide functional group, which is known for its diverse pharmacological properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. The compound's mechanism involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.
Table 1: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| 4e | MDA-MB-231 | - | - |
| 4g | MCF-7 | - | - |
Studies indicate that compounds related to this sulfonamide derivative can induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells during assays.
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 μg/mL.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 69.74% |
These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
The primary mechanism of action for this compound appears to be its ability to inhibit carbonic anhydrases (CAs), particularly CA IX. This inhibition disrupts the acid-base balance in tumor microenvironments, leading to reduced tumor growth and increased susceptibility to apoptosis.
Case Studies and Research Findings
Recent studies have explored the pharmacokinetic properties and therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study indicated that derivatives of benzenesulfonamide could significantly inhibit cell proliferation in breast cancer cell lines while showing low toxicity to normal cells .
- Antimicrobial Efficacy : Another investigation highlighted that certain derivatives exhibited strong antibacterial effects against Staphylococcus aureus, with a notable percentage of biofilm inhibition .
- Cardiovascular Effects : Research has suggested that some benzenesulfonamide derivatives can affect cardiovascular parameters, indicating potential off-target effects or additional therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
